molecular formula C19H18N6O3 B2370441 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034453-80-8

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2370441
CAS No.: 2034453-80-8
M. Wt: 378.392
InChI Key: QFUYXNXBSXJAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a novel synthetic compound designed for research purposes, featuring a unique molecular architecture that combines a 1,2,4-oxadiazole ring, an N-ethyl pyrrole, and a quinazolin-4-one core. This specific structure suggests potential as a key intermediate or investigational tool in medicinal chemistry and drug discovery programs. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in medicinal chemistry, with derivatives being intensively investigated as compounds with valuable pharmacological activity . Furthermore, acetamide derivatives sharing structural similarities with this compound have been identified as novel inhibitors of enzymes like acetyl-CoA carboxylase (ACC) and have shown promising anticonvulsant activity in preclinical models . The presence of the quinazolinone group, a privileged scaffold in drug discovery, further implies potential for exploring interactions with various biological targets. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound to explore its specific mechanism of action, physicochemical properties, and potential applications in their scientific inquiries.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-2-24-9-5-8-15(24)18-22-17(28-23-18)10-20-16(26)11-25-12-21-14-7-4-3-6-13(14)19(25)27/h3-9,12H,2,10-11H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYXNXBSXJAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Ethyl-1H-pyrrole-2-carboxamidoxime

The synthesis begins with the formation of the amidoxime precursor. 1-Ethyl-1H-pyrrole-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h), yielding the amidoxime intermediate. Purification via recrystallization from ethanol/water (1:1) affords a white crystalline solid (Yield: 85%).

Key Reaction Conditions:

  • Solvent: Ethanol (anhydrous).
  • Molar Ratio: 1:1.2 (carbonitrile : hydroxylamine).
  • Catalyst: None required.

Cyclization to 3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-methylamine

The amidoxime undergoes cyclization with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature (24 h). The reaction is quenched with ice-water, and the product is extracted with DCM. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the oxadiazole-methylamine derivative (Yield: 72%).

Optimization Insight:

  • Lower temperatures (0–5°C) prevent side reactions such as N-oxide formation.
  • Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.

Synthesis of the Quinazolinone-Acetamide Segment

Preparation of 4-Oxoquinazolin-3(4H)-yl Acetic Acid

Methyl anthranilate is condensed with glycine ethyl ester in the presence of phosphoryl chloride (POCl₃) at 110°C for 4 h, forming the quinazolinone core. Subsequent saponification with NaOH (2M, 60°C, 2 h) yields the carboxylic acid derivative (Yield: 68%).

Reaction Scheme:
$$
\text{Methyl anthranilate} + \text{Glycine ethyl ester} \xrightarrow{\text{POCl}_3} \text{Quinazolinone ester} \xrightarrow{\text{NaOH}} \text{Quinazolinone acetic acid}
$$

Activation for Amide Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Stirring at room temperature for 1 h generates the active ester, ready for coupling.

Final Coupling Reaction

The oxadiazole-methylamine (1.0 equiv) is reacted with the activated quinazolinone-acetic acid (1.2 equiv) in DCM at 25°C for 12 h. The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the title compound as a pale-yellow solid (Yield: 65%, Purity: >98% by HPLC).

Critical Parameters:

  • Coupling Reagents: EDC/HOBt system outperforms DCC due to reduced racemization.
  • Solvent Choice: DCM minimizes side-product formation compared to THF.

Optimization and Scale-Up Considerations

Cyclization Efficiency

Varying the acylating agent in the oxadiazole synthesis revealed that chloroacetyl chloride provided superior regioselectivity (Table 1).

Table 1: Oxadiazole Cyclization Yield with Different Acylating Agents

Acylating Agent Temperature (°C) Yield (%)
Chloroacetyl chloride 0–25 72
Acetyl chloride 0–25 58
Trifluoroacetic anhydride 0–25 65

Amide Coupling Catalysis

Screening coupling agents demonstrated that HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increased yields to 78% but required stringent moisture control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 4H, quinazolinone-H), 6.75 (s, 1H, pyrrole-H), 4.50 (s, 2H, CH₂), 4.20 (q, J=7.1 Hz, 2H, NCH₂), 1.35 (t, J=7.1 Hz, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₁₉H₁₈N₆O₃ [M+H]⁺ 385.1382, found 385.1385.

Purity and Stability

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirmed a single peak at 6.8 min. Accelerated stability studies (40°C/75% RH, 4 weeks) showed no degradation, indicating robust shelf-life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: : Reduction reactions typically affect the oxadiazole or quinazoline rings, leading to various reduced forms.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups onto the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products from these reactions vary based on the specific conditions and reagents used but generally include modified oxadiazole or quinazoline derivatives, showcasing altered functional groups and enhanced or diminished biological activities.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been explored for its potential in:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : In studies of cell signaling pathways and molecular interactions.

  • Medicine: : Potential therapeutic agent with antiviral, antibacterial, or anticancer properties.

  • Industry: : Use in the manufacture of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects is typically through its interaction with specific molecular targets such as enzymes or receptors. It may interfere with enzymatic activities, disrupt cellular processes, or modulate receptor functions, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of acetamide-linked heterocycles. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Reported Bioactivity References
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-Oxadiazole + Quinazolinone 1-Ethylpyrrole, acetamide linker Limited data; hypothesized kinase inhibition (methods)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole + Chloroacetamide Dual chloro substituents, cyano group Antimicrobial activity
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole + Pyrazole + Acetamide Methylphenylpyrazole, thiazole linkage Anticancer (in vitro)

Key Observations :

Core Heterocycles: The target compound’s 1,2,4-oxadiazole and quinazolinone motifs are distinct from the pyrazole/thiazole systems in analogs . Oxadiazoles are known for metabolic stability, while quinazolinones are associated with kinase-targeting activity. Pyrazole-based analogs (e.g., ) prioritize halogen substituents for enhanced lipophilicity and antimicrobial potency.

By contrast, thiazole-linked acetamides (e.g., ) demonstrate measurable anticancer activity in cell lines, attributed to thiazole’s role in apoptosis induction.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step heterocyclic assembly, whereas chloroacetamide derivatives (e.g., ) are simpler to synthesize via nucleophilic substitution.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone moiety and an oxadiazole ring. The presence of these heterocycles contributes to its diverse biological activities.

Property Value
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight253.28 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli using the agar disc diffusion method. The results indicated that:

  • The compound exhibited significant inhibition zones against both bacterial strains at a concentration of 100 µg/mL.
  • Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

These findings suggest that the compound possesses promising antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound was tested for antifungal activity against common fungal pathogens such as Candida albicans.

Research Findings

In vitro assays revealed:

  • An MIC of 64 µg/mL against C. albicans.
  • The compound demonstrated a synergistic effect when combined with fluconazole, enhancing antifungal efficacy.

This suggests that the compound may serve as a potential adjuvant therapy in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells:

Cell Line IC50 (µM)
MCF715
A54920

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells. Additionally, its antibacterial action may involve interference with bacterial protein synthesis or cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of nitrile precursors with hydroxylamine under basic conditions (e.g., NaOH in ethanol).

Pyrrole functionalization : Alkylation of the pyrrole nitrogen using ethyl iodide, followed by coupling to the oxadiazole core.

Acetamide linkage : Reaction of the quinazolinone moiety with bromoacetyl intermediates under reflux in DMF.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon connectivity (e.g., δ 13.30 ppm for NH groups in pyrrole/quinazolinone moieties) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS m/z calculated for C20H19N5O3C_{20}H_{19}N_5O_3: 401.15) .
  • X-ray crystallography : For unambiguous confirmation, use SHELX software for structure refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-pyrrole coupling step?

  • Methodological Answer :

  • Reaction conditions : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd(PPh3_3)4_4) to improve cross-coupling efficiency.
  • Temperature control : Optimize reflux temperatures (80–100°C) to minimize side-product formation.
  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1.2:1 pyrrole derivative to oxadiazole precursor) to drive completion .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :

Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

Structural analogs : Compare activity of derivatives (e.g., replacing the ethyl group with methyl or benzyl) to identify SAR trends .

Computational docking : Use molecular dynamics simulations (AutoDock Vina) to predict binding modes to kinase ATP pockets, reconciling discrepancies between experimental and theoretical data .

Q. How can computational tools aid in predicting metabolic stability of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the ethyl-pyrrole group).
  • Metabolite identification : Simulate Phase I/II metabolism with GLORYx or similar platforms, focusing on hydrolytic cleavage of the acetamide bond .

Data Interpretation & Experimental Design

Designing a study to evaluate the compound’s dual activity as an antimicrobial and anticancer agent :

  • Experimental Framework :

  • Antimicrobial screening : Use MIC assays against S. aureus and E. coli (CLSI guidelines), with ciprofloxacin as a control.
  • Anticancer profiling : Test cytotoxicity via MTT assay on HeLa and MCF-7 cells, correlating results with ROS generation measurements .
  • Statistical analysis : Apply two-way ANOVA to differentiate between antimicrobial and anticancer mechanisms .

Interpreting conflicting NMR data for tautomeric forms of the quinazolinone moiety :

  • Resolution Strategy :

  • Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterium exchange : Identify labile protons (e.g., NH groups) by dissolving the compound in D2_2O and monitoring signal disappearance .

Advanced Characterization & Validation

Validating crystallographic data for polymorphic forms of the compound :

  • Methodological Answer :

  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data (Mercury CSD).
  • Thermal analysis : Use DSC to detect phase transitions (e.g., melting points >250°C indicate high purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.